![molecular formula C11H14N2O4S B1200351 1-((2-Nitrophenyl)sulfonyl)piperidine CAS No. 314283-05-1](/img/structure/B1200351.png)
1-((2-Nitrophenyl)sulfonyl)piperidine
Overview
Description
“1-((2-Nitrophenyl)sulfonyl)piperidine” is a chemical compound with the molecular formula C11H14N2O4S . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “1-((2-Nitrophenyl)sulfonyl)piperidine” includes a piperidine ring which is sulfonylated at one position with a 2-nitrophenyl group . The exact mass of the molecule is 270.067413 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-((2-Nitrophenyl)sulfonyl)piperidine” are not detailed in the retrieved sources, piperidine derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((2-Nitrophenyl)sulfonyl)piperidine” include a molecular weight of 270.305 Da . Other specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Anticancer Applications
Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
Regulation of Crucial Signaling Pathways
Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
Inhibition of Cell Migration
Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Synthesis of Pharmaceuticals
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
Future Directions
The future directions in the study and application of “1-((2-Nitrophenyl)sulfonyl)piperidine” and other piperidine derivatives could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a significant area of focus .
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-6-2-3-7-11(10)18(16,17)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRWZVDRSTLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355345 | |
Record name | 1-((2-Nitrophenyl)sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Nitrophenyl)sulfonyl)piperidine | |
CAS RN |
314283-05-1 | |
Record name | 1-((2-Nitrophenyl)sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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